Avocadyne

Vue d'ensemble

Description

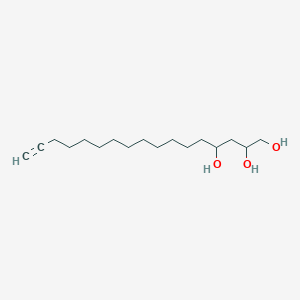

Avocadyne is a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados. This compound has garnered significant attention due to its noted anti-leukemia and anti-viral properties . The unique structural features of this compound, such as the terminal triple bond, odd number of carbons, and specific stereochemistry, are critical to its biological activity .

Applications De Recherche Scientifique

Avocadyne has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Avocadyne, a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados, has been noted for its anti-leukemia and anti-viral properties . The primary target of this compound is the enzyme Very Long Chain Acyl-CoA Dehydrogenase (VLCAD), which plays a crucial role in the mitochondrial fatty acid oxidation process .

Mode of Action

This compound interacts with VLCAD, inhibiting its function . VLCAD is responsible for introducing a double bond to a fully saturated long chain fatty acid and reducing electron transfer flavoprotein (ETF)-bound FAD, transferring these electrons to the Electron Transport Chain (ETC) . By inhibiting VLCAD, this compound disrupts this process, leading to the suppression of mitochondrial fatty acid oxidation .

Biochemical Pathways

The suppression of mitochondrial fatty acid oxidation by this compound affects the metabolic pathways within the cell . This process is critical for the generation of reductive equivalents for the ETC and anaplerotic intermediates for the TCA cycle . By inhibiting this process, this compound disrupts the normal metabolic functions of the cell, particularly in cells that rely heavily on fatty acid oxidation for survival, such as leukemia cells .

Result of Action

The inhibition of VLCAD by this compound leads to the induction of leukemic cell death and suppression of clonogenic growth of primary samples, while sparing normal hematopoietic cells . This selective activity makes this compound a potent anti-AML compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the variety and cultivation conditions of avocados, from which this compound is derived, can affect the content of bioactive compounds and consequently their antioxidant activities . .

Analyse Biochimique

Biochemical Properties

Avocadyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specific structural features such as the terminal triple bond, odd number of carbons, and stereochemistry are critical to its ability to suppress mitochondrial fatty acid oxidation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing mitochondrial fatty acid oxidation . This suppression can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is primarily through its ability to suppress mitochondrial fatty acid oxidation . This suppression is achieved through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those involving mitochondrial fatty acid oxidation . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of avocadyne involves several steps, starting with the preparation of the precursor molecules. The key steps include:

Formation of the Carbon Chain: The 17-carbon chain is constructed using a series of carbon-carbon bond-forming reactions.

Introduction of the Terminal Triple Bond: This is achieved through alkyne synthesis methods, such as the Sonogashira coupling reaction.

Stereochemical Control: Ensuring the correct stereochemistry is crucial for the biological activity of this compound. This is typically controlled through the use of chiral catalysts and reagents.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advances in synthetic organic chemistry and biotechnological methods are paving the way for more efficient production processes. These methods focus on optimizing reaction conditions, improving yields, and reducing the number of steps involved in the synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the terminal triple bond can yield saturated or partially saturated products.

Substitution: The terminal alkyne group in this compound is reactive and can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst is typically employed.

Substitution: Nucleophiles such as organolithium or Grignard reagents are used under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparaison Avec Des Composés Similaires

Avocadene: Another acetogenin found in avocados, with similar anti-cancer properties.

Avocadenol-A: A related compound with noted anti-microbial activity.

Comparison:

Structural Differences: Avocadyne has a terminal triple bond, whereas avocadene and avocadenol-A have different functional groups.

Biological Activity: While all three compounds exhibit anti-cancer properties, this compound is unique in its ability to selectively inhibit mitochondrial fatty acid oxidation.

Activité Biologique

Avocadyne, a terminally unsaturated 17-carbon acetogenin derived from avocados (Persea americana), has garnered attention for its significant biological activities, particularly in cancer therapy and metabolic modulation. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unique structural features, including a terminal triple bond and an odd number of carbon atoms. These structural attributes are critical for its biological activity, particularly in inhibiting mitochondrial fatty acid oxidation (FAO) . Research has demonstrated that this compound selectively targets leukemia cells while sparing normal blood cells, making it a promising candidate for cancer treatment.

Key Structural Features

- Terminal Triple Bond : Essential for interaction with mitochondrial enzymes.

- Odd Number of Carbons : Contributes to its unique metabolic pathways.

- Stereochemistry : The (2R,4R) stereoisomer exhibits the highest potency against acute myeloid leukemia (AML) cells .

Anti-Cancer Properties

This compound has shown potent anti-leukemia effects through its ability to suppress FAO. In vitro studies have indicated that this compound can induce cell death in various leukemia cell lines with an IC50 value as low as 3.10 µM . The compound's mechanism involves the inhibition of very long-chain acyl-CoA dehydrogenase (VLCAD), leading to reduced mitochondrial metabolism in cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| TEX Cells | 3.10 ± 0.14 | Induces apoptosis |

| OCI-AML2 | 11.53 ± 3.32 | Induces apoptosis |

| Patient-Derived AML | Varies | Selective cytotoxicity |

Antiviral and Antimicrobial Activity

In addition to its anti-cancer properties, this compound exhibits antiviral and antimicrobial activities. Studies indicate that it can inhibit the growth of gram-positive bacteria and certain viruses, contributing to its potential as a therapeutic agent beyond oncology .

Case Studies and Clinical Implications

Recent case studies have highlighted the potential applications of this compound in clinical settings, particularly for patients with AML. One such study involved patient-derived samples where treatment with this compound resulted in significant reductions in FAO markers, indicating its efficacy in modulating metabolic pathways associated with cancer progression .

Research Findings

A comprehensive analysis of this compound's pharmacological properties reveals several important findings:

- Fatty Acid Oxidation Inhibition : this compound significantly reduces FAO in leukemia cells by targeting VLCAD.

- Selectivity : The compound shows preferential toxicity towards cancer cells compared to normal hematopoietic cells.

- Potential for Combination Therapy : When combined with existing chemotherapeutics, this compound may enhance therapeutic efficacy against leukemia .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.

- Clinical Trials : Conducting trials to assess safety and efficacy in human subjects.

- Combination Therapies : Evaluating synergistic effects when used alongside other cancer treatments.

Propriétés

IUPAC Name |

heptadec-16-yne-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h1,16-20H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLQBKZXSJYBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC(CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947504 | |

| Record name | Heptadec-16-yne-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24607-05-4, 129099-96-3 | |

| Record name | 16-Heptadecyne-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadec-16-yne-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.